molecular formula C7H10N2O2S B1314812 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid CAS No. 760934-24-5

2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1314812
CAS No.: 760934-24-5
M. Wt: 186.23 g/mol
InChI Key: HULGNRJQYKBQCC-UHFFFAOYSA-N
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Description

2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with an isopropylamino group at the 2-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Isopropylamino Group: The isopropylamino group can be introduced via nucleophilic substitution reactions using isopropylamine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the thiazole derivative with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The isopropylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-thiazole-4-carboxylic acid: Similar structure but lacks the isopropylamino group.

    2-(Methylamino)-1,3-thiazole-4-carboxylic acid: Similar structure with a methylamino group instead of an isopropylamino group.

    2-(Ethylamino)-1,3-thiazole-4-carboxylic acid: Similar structure with an ethylamino group instead of an isopropylamino group.

Uniqueness

2-(Isopropylamino)-1,3-thiazole-4-carboxylic acid is unique due to the presence of the isopropylamino group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are advantageous in certain applications, such as increased lipophilicity or altered binding affinity to biological targets.

Properties

IUPAC Name

2-(propan-2-ylamino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-4(2)8-7-9-5(3-12-7)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULGNRJQYKBQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474592
Record name 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760934-24-5
Record name 2-(isopropylamino)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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